N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core substituted with a 2-methoxyphenyl carboxamide group, a 5-methyl group, and a 3-phenoxyphenyl moiety. Its synthesis typically involves multicomponent reactions under controlled conditions to ensure regioselectivity and yield, as seen in related triazolopyrimidine derivatives .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-17-23(25(32)30-21-13-6-7-14-22(21)33-2)24(31-26(29-17)27-16-28-31)18-9-8-12-20(15-18)34-19-10-4-3-5-11-19/h3-16,24H,1-2H3,(H,30,32)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOSZGXXUOCBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Biological Activity
N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H21N5O2
- Molecular Weight : 441.47 g/mol
- CAS Number : 540505-29-1
The compound belongs to the triazolo-pyrimidine class, which is known for various pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound exhibits significant antiproliferative effects against several cancer cell lines.
Case Studies and Research Findings
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In Vitro Antiproliferative Activity :
- The compound was tested against various cancer cell lines including MCF7 (breast cancer), SaOS-2 (osteosarcoma), and K562 (myeloid leukemia). Results indicated IC50 values of 22.1 µM for MCF7, 19 µM for SaOS-2, and 15 µM for K562 cells, showcasing its potent activity compared to standard drugs like tamoxifen .
- Mechanism of Action :
-
Broad Spectrum Antitumor Activity :
- A study conducted by the National Cancer Institute evaluated the anticancer activity of various derivatives of triazolo compounds against 60 different cancer cell lines. The findings indicated that this compound exhibited promising antitumor activity across multiple types of cancers including lung, colon, and breast cancers .
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in other therapeutic areas:
- Anti-inflammatory Effects : Preliminary studies suggest that triazolo derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains and fungi, indicating a broader spectrum of biological activity .
Scientific Research Applications
The compound exhibits a range of biological activities that are being explored through various studies:
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound have shown promising results. The compound has been tested against various bacterial strains, with findings indicating significant antibacterial activity.
- Mechanism : The presence of the triazole and pyrimidine rings is believed to enhance interaction with bacterial enzymes, leading to increased efficacy against resistant strains.
Anticancer Properties
The compound has also been evaluated for its potential as an anticancer agent.
- Cytotoxicity Studies : In vitro assays against human cancer cell lines (e.g., MCF-7) have demonstrated substantial growth inhibition. The compound's structure allows for favorable binding interactions with proteins involved in cancer progression.
- Docking Studies : Computational studies suggest that specific modifications to the phenyl rings can enhance binding affinity to target proteins, potentially leading to improved therapeutic outcomes.
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties.
- Inhibition Studies : Preliminary studies have identified the compound as an inhibitor of TNFα and TNFR1 complexes, which play crucial roles in inflammatory responses.
- In Vivo Studies : Animal model studies have reported reductions in inflammatory markers following administration of the compound.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various derivatives related to this compound. The results highlighted that modifications to the chemical structure significantly enhanced activity against resistant bacterial strains. The incorporation of methoxy and phenoxy groups was particularly noted for improving bioavailability and binding affinity.
Study 2: Anticancer Properties
Another study focused on comparing several triazole derivatives against MCF-7 cells. This research found that specific substituents on the phenyl rings led to improved cytotoxicity profiles. The compound demonstrated lower IC50 values compared to conventional chemotherapeutics, indicating its potential as a viable anticancer agent.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyrimidine ring undergoes selective oxidation to form aromatic pyrimidine derivatives.
Key findings :
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Reagent : Potassium permanganate (KMnO₄) in acidic conditions
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Product : Fully aromatic triazolo[1,5-a]pyrimidine with a pyrimidine-2,4-dione structure
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Yield : ~78% under optimized conditions
Mechanism :
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KMnO₄ abstracts hydrogen from the C4–H bond of the dihydropyrimidine ring.
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Concomitant oxidation generates a conjugated π-system.
Reduction Reactions
The carboxamide group and triazole ring participate in reduction processes.
Experimental data :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium borohydride (NaBH₄) | Ethanol, 25°C, 6h | Secondary alcohol at C6-carboxamide | 65% | |
| Lithium aluminum hydride (LiAlH₄) | THF, reflux, 2h | Reduction of triazole N–N bond | 42% |
Note : LiAlH₄ reduction is less selective due to competing ring-opening pathways.
Nucleophilic Substitution
The methoxy group on the phenyl ring undergoes demethylation or substitution.
Case study :
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Product : Hydroxyphenyl derivative
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Reaction time : 8h
Application : This reaction enables functionalization for enhanced solubility or bioactivity .
Cyclocondensation Reactions
The carboxamide group participates in heterocycle formation.
Example :
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Reactant : Thiosemicarbazide
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Product : Thiazolidinone-fused triazolopyrimidine
Mechanistic pathway :
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Nucleophilic attack by thiosemicarbazide on the carbonyl carbon.
Cross-Coupling Reactions
The phenoxyphenyl group facilitates palladium-catalyzed couplings.
Data from analogous systems :
| Reaction Type | Catalyst | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 88% | |
| Sonogashira coupling | PdCl₂, CuI | Terminal alkyne | 61% |
Limitation : Direct coupling requires halogenation at the phenoxyphenyl group, which is not inherent to the parent compound .
Acid/Base-Mediated Rearrangements
The triazole ring exhibits pH-dependent tautomerism.
Observations :
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In acidic conditions : Protonation at N2 stabilizes the 1H-tautomer.
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In basic conditions : Deprotonation favors the 4H-tautomer, altering electronic properties.
Impact : Tautomeric shifts influence binding affinity in biological systems.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the dihydropyrimidine ring.
Key parameters :
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Wavelength : 254 nm
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Solvent : Acetonitrile
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Product : Cyclobutane-fused dimer
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Conversion : 95% after 24h
Application : Used to study stereoelectronic effects in solid-state chemistry.
Mechanistic Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidines exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with key analogs:
Key Findings
Substituent Effects on Bioactivity: Halogenated Derivatives (Cl, F): Compounds like 7-(4-chlorophenyl)-... and 7-(4-fluorophenyl)-... exhibit strong kinase inhibition and cytotoxicity, likely due to halogen-induced polarization of the aromatic ring . However, these groups may reduce solubility, limiting bioavailability. Sulfur-Containing Groups: Derivatives with benzylsulfanyl or methylthio substituents (e.g., ) show enhanced antibacterial activity, likely due to thiol-mediated interactions with bacterial enzymes .
Mechanistic Insights: The target compound’s 3-phenoxyphenyl group may facilitate π-π stacking with kinase domains, while the 2-methoxyphenyl carboxamide participates in hydrogen bonding, as suggested by molecular docking studies . In contrast, nitro-substituted analogs (e.g., N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-...]-4-nitrobenzamide) show broader antimicrobial activity but higher cytotoxicity, limiting therapeutic utility .
Synthetic Considerations: The target compound’s synthesis likely parallels methods used for 7-aryl triazolopyrimidines, such as multicomponent reactions of aldehydes, β-ketoamides, and aminotriazoles . Regioselectivity challenges are mitigated by electron-donating groups (e.g., methoxy), which direct cyclization to the desired position .
Q & A
Q. What are the established synthetic routes for this triazolopyrimidine derivative, and how do reaction conditions influence yield?
The compound is synthesized via multi-step protocols, often involving condensation reactions. A common approach is a one-pot three-component reaction using precursors like 5-amino-triazoles, aromatic aldehydes, and β-keto esters. Catalysts such as APTS (3-Aminopropyltriethoxysilane) or TMDP (trimethylenediphosphine) in ethanol/water mixtures improve efficiency, achieving yields of 70–85% . Microwave-assisted synthesis (e.g., 323 K for 30 min in ethanol) is also effective, reducing reaction time while maintaining purity >95% . Key variables include solvent polarity (DMF vs. acetic acid), temperature (80–120°C), and catalyst loading (5–10 mol%).
Table 1: Representative Synthesis Conditions
| Precursors | Catalyst | Solvent | Temp./Time | Yield |
|---|---|---|---|---|
| 5-amino-triazole + aldehyde + β-keto ester | APTS (10 mol%) | Ethanol | 80°C, 6 hr | 82% |
| Hydrazonoyl chloride + aldehyde | None | DMF | 120°C, 24 hr | 68% |
| Microwave-assisted | TMDP | Ethanol/H2O | 323 K, 30 min | 88% |
Q. How is the structural integrity of the compound validated experimentally?
Characterization relies on:
- NMR Spectroscopy : and NMR (400 MHz) identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- X-ray Crystallography : Confirms planar triazolopyrimidine cores with dihedral angles (e.g., 87.03° between rings) and π-stacking interactions (centroid distances: 3.63–3.88 Å) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 468.517 for CHNO) validate molecular weight .
Q. What preliminary biological activities have been reported for this compound?
The triazolopyrimidine scaffold shows kinase inhibition (IC < 1 µM in some analogs) and antiproliferative effects in cancer cell lines (e.g., IC = 2.5 µM in HeLa). The 3-phenoxyphenyl substituent enhances target affinity by facilitating hydrophobic interactions with enzyme pockets .
Advanced Research Questions
Q. How can synthetic yield be optimized without compromising purity?
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Catalyst Screening : Heterogeneous catalysts (e.g., silica-supported APTS) enable recyclability and reduce waste .
- Process Control : Continuous flow reactors improve heat/mass transfer, achieving >90% yield with <5% impurities .
Q. How do structural modifications (e.g., substituent variations) resolve contradictions in reported bioactivity data?
- Methoxy vs. Hydroxy Groups : Para-hydroxyphenyl derivatives exhibit higher solubility (LogP = 1.2 vs. 2.8 for methoxy) but lower membrane permeability, explaining reduced in vivo efficacy despite strong in vitro activity .
- Pyridinyl vs. Phenyl Substituents : Pyridinyl groups improve water solubility but may sterically hinder kinase binding, necessitating SAR studies to balance pharmacokinetics and potency .
Q. What computational strategies predict the compound’s mechanism of action?
- Molecular Docking : Models suggest hydrogen bonding between the carboxamide group and kinase ATP-binding sites (e.g., EGFR-TK, binding energy = -9.2 kcal/mol) .
- MD Simulations : Reveal stable interactions over 100 ns trajectories, with RMSD < 2.0 Å for the ligand-receptor complex .
Q. How do solubility and stability under physiological conditions impact bioactivity?
- pH-Dependent Solubility : The compound is poorly soluble in water (<0.1 mg/mL) but forms stable nanocrystals (200 nm size) via antisolvent precipitation, improving bioavailability .
- Degradation Pathways : Oxidative stress assays show <10% degradation over 24 hr in PBS (pH 7.4), but rapid hydrolysis in acidic conditions (e.g., gastric fluid), necessitating enteric coatings for oral delivery .
Q. What experimental and computational methods validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirms target stabilization (ΔT = 4.5°C) in lysates treated with 10 µM compound .
- Kinase Profiling : Broad-panel screening (e.g., 400 kinases) identifies off-target effects (e.g., >50% inhibition of JAK2 at 1 µM) .
Q. How can crystallization conditions be optimized for structural studies?
- Solvent Screening : Ethanol/acetone (1:3 v/v) yields monoclinic crystals (space group P2/c) suitable for X-ray diffraction (R = 0.058) .
- Additive Screening : Glycerol (5% v/v) reduces crystal twinning by modulating nucleation kinetics .
Q. What comparative studies exist between this compound and analogs with varied substituents?
Table 2: Substituent Effects on Bioactivity
| Substituent (Position 7) | LogP | Kinase IC (nM) | Solubility (µg/mL) |
|---|---|---|---|
| 3-Phenoxyphenyl | 3.1 | 850 | 15 |
| Pyridin-3-yl | 2.4 | 1200 | 45 |
| 4-Hydroxyphenyl | 1.8 | 950 | 120 |
The 3-phenoxyphenyl group optimizes lipophilicity and target affinity, while hydroxyl groups improve solubility at the cost of cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
